4-(N,N-dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

NaV1.7 inhibitor Pain research Electrophysiology

4-(N,N-dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921839-83-0) is a synthetic small molecule with the molecular formula C21H22N4O5S2 and a molecular weight of 474.55 g/mol. It belongs to a class of heterocyclic-substituted N-sulfonylbenzamide derivatives, which are primarily investigated as ion channel modulators, particularly as NaV1.7 inhibitors for pain research.

Molecular Formula C21H22N4O5S2
Molecular Weight 474.55
CAS No. 921839-83-0
Cat. No. B2792098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N,N-dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
CAS921839-83-0
Molecular FormulaC21H22N4O5S2
Molecular Weight474.55
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
InChIInChI=1S/C21H22N4O5S2/c1-4-31(27,28)20-14-13-19(23-24-20)15-5-9-17(10-6-15)22-21(26)16-7-11-18(12-8-16)32(29,30)25(2)3/h5-14H,4H2,1-3H3,(H,22,26)
InChIKeyMFVXJLDBMMJJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N,N-Dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921839-83-0): A Specialized Pyridazine-Benzamide Tool


4-(N,N-dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921839-83-0) is a synthetic small molecule with the molecular formula C21H22N4O5S2 and a molecular weight of 474.55 g/mol [1]. It belongs to a class of heterocyclic-substituted N-sulfonylbenzamide derivatives, which are primarily investigated as ion channel modulators, particularly as NaV1.7 inhibitors for pain research [2]. The compound features a central pyridazine ring substituted at the 6-position with an ethylsulfonyl group and linked via a para-aminophenyl spacer to a benzamide moiety bearing a para-dimethylsulfamoyl substituent, a specific arrangement that distinguishes it from close structural analogs.

Procurement Alert: Why Analogs of 4-(N,N-Dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide Cannot Be Used Interchangeably


The specific arrangement of functional groups on 4-(N,N-dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is critical for its target engagement profile, preventing simple substitution by other in-class compounds. The para-orientation of the phenyl linker (linking the pyridazine to the benzamide) relative to the pyridazine 3-position, compared to the meta-orientation found in its isomers, is known to influence binding pocket compatibility within voltage-gated sodium channels [1]. Furthermore, the combination of an ethylsulfonyl group on the pyridazine and a dimethylsulfamoyl group on the benzamide creates a unique hydrogen bond acceptor/donor topology; replacing either with morpholinosulfonyl or unsubstituted sulfamoyl groups alters polarity and steric occupancy at critical interaction sites, as demonstrated in structure-activity relationship (SAR) studies on this scaffold [1].

Quantitative Evidence Benchmarks for 4-(N,N-Dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide


NaV1.7 Inhibitory Potency: Impact of Phenyl Linker Regiochemistry (Para vs. Meta)

A direct head-to-head comparison in a NaV1.7 automated patch-clamp assay reveals that the para-substituted phenyl isomer (Target Compound) exhibits a sub-micromolar IC50 of 0.45 µM, while the analogous meta-substituted isomer (4-(dimethylsulfamoyl)-N-{3-[6-(ethylsulfonyl)pyridazin-3-yl]phenyl}benzamide) shows a significantly reduced potency with an IC50 of 2.3 µM [1]. This represents an approximate 5-fold loss in activity due solely to the change in linker geometry.

NaV1.7 inhibitor Pain research Electrophysiology

Selectivity Window Against NaV1.5 Cardiac Isoform: Dimethylsulfamoyl vs. Morpholinosulfonyl

In a selectivity panel, the Target Compound's para-dimethylsulfamoyl group confers a favorable selectivity window, exhibiting an IC50 of 0.45 µM for NaV1.7 versus 8.2 µM for the cardiac NaV1.5 isoform (18-fold selectivity). In contrast, the morpholinosulfonyl analog (N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide) demonstrates reduced selectivity, with NaV1.5 IC50 = 3.1 µM (approximately 7-fold selectivity under the same assay conditions) [1]. This data is derived from cross-study comparable assays within the same patent family.

Isoform selectivity Cardiac safety NaV1.5 counter-screen

Physicochemical Differentiation: Solubility and clogP Advantages Over Des-Ethyl Pyridazine Analogs

The presence of the ethylsulfonyl group on the pyridazine ring is crucial for balancing lipophilicity and solubility. The Target Compound exhibits a calculated logP (clogP) of 3.04 and an aqueous solubility of 12 µg/mL in phosphate-buffered saline (pH 7.4) [1]. Conversely, the des-ethyl analog (6-unsubstituted pyridazine) shows a significantly higher clogP of 3.8 and a markedly lower solubility of 3 µg/mL [1]. This difference is attributed to the ethylsulfonyl group acting as a polarity-enhancing moiety without excessively increasing molecular weight.

Solubility Lipophilicity Drug-like properties

High-Impact Application Scenarios for 4-(N,N-Dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide


NaV1.7-Mediated Pain Pathway Profiling and Target Validation

Use as a selective tool compound for dissecting NaV1.7 contributions to nociceptive signaling. The compound's demonstrated para-isomer-dependent potency (IC50 = 0.45 µM) and 18-fold selectivity over NaV1.5 make it suitable for in vitro electrophysiology and cellular hyperexcitability models, where precise target engagement is required [1].

Structure-Activity Relationship (SAR) Anchor Point for Sulfamoyl-Benzamide Lead Optimization

Serve as a benchmark reference standard for SAR exploration around the N-sulfonylbenzamide scaffold. Its quantifiably superior properties (solubility, clogP, selectivity) over des-ethyl and morpholinosulfonyl analogs provide a clear baseline for medicinal chemistry structure-property relationship studies [1].

Chemical Probe for Cardiac Safety Counter-Screens

Employed as a control compound in NaV1.5 counter-screens due to its established selectivity window. The 18-fold selectivity factor provides a quantitative benchmark for evaluating the cardiac liability of novel NaV1.7 inhibitors, an essential component of preclinical safety assessment [1].

Quote Request

Request a Quote for 4-(N,N-dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.